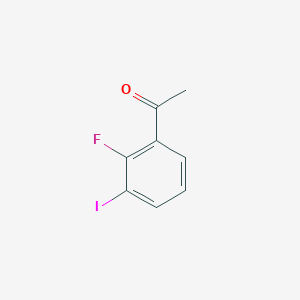
1-(2-Fluoro-3-iodophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H6FIO It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Fluoro-3-iodophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .
Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a fluorinated phenyl group with an iodinated ethanone . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
For industrial production, the preparation method involving the reaction of 2-fluoroacetophenone with iodine is preferred due to its simplicity and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
化学反应分析
Types of Reactions
1-(2-Fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
科学研究应用
1-(2-Fluoro-3-iodophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
1-(3-Iodophenyl)ethanone: Similar structure but lacks the fluorine atom.
1-(4-Fluoro-3-iodophenyl)ethanone: Similar structure with the fluorine atom at a different position.
1-(2-Fluoro-4-iodophenyl)ethanone: Similar structure with the iodine atom at a different position.
Uniqueness
1-(2-Fluoro-3-iodophenyl)ethanone is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring
属性
分子式 |
C8H6FIO |
|---|---|
分子量 |
264.03 g/mol |
IUPAC 名称 |
1-(2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6FIO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 |
InChI 键 |
GSSUSVIVWXXEDK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC=C1)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















